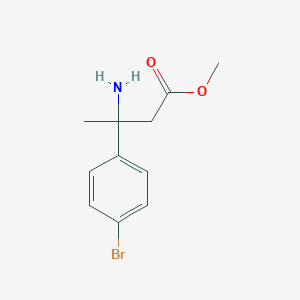

Methyl 3-amino-3-(4-bromophenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCAGCZBJYMTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and conformation of 3-amino-3-(4-bromophenyl)butanoate

Molecular Structure and Conformation of 3-Amino-3-(4-bromophenyl)butanoate: A Paradigm for -Disubstituted Amino Acid Foldamers

Executive Summary

The design and synthesis of rigidified peptidomimetics rely heavily on the incorporation of non-natural amino acids that dictate predictable secondary structures. 3-amino-3-(4-bromophenyl)butanoate (and its corresponding ester derivatives) serves as an archetypal

This whitepaper provides an in-depth technical analysis of the molecular architecture, conformational dynamics, and synthetic methodologies associated with 3-amino-3-(4-bromophenyl)butanoate, offering a self-validating framework for researchers in drug development and structural biology.

Molecular Architecture & Stereochemistry

The structural uniqueness of 3-amino-3-(4-bromophenyl)butanoate stems from its highly congested C3 position. The carbon backbone follows a standard butanoate chain: a carboxylate/ester at C1, a methylene spacer at C2, and the quaternary C3 center bearing an amino group, a methyl group (C4), and a 4-bromophenyl moiety.

-

The Quaternary Stereocenter: The geminal disubstitution at C3 invokes the Thorpe-Ingold effect (angle compression), which narrows the internal C-C3-C angle and subsequently restricts the rotational freedom around the adjacent C2-C3 bond.

-

The 4-Bromophenyl Handle: Beyond its steric bulk, the para-bromo substituent serves a dual purpose. Electronically, it exerts an inductive electron-withdrawing effect that modulates the basicity of the adjacent amine. Synthetically, the bromine atom acts as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), allowing this molecule to function as a versatile pharmacophore precursor.

Conformational Dynamics

The conformational landscape of

Because of the extreme steric clash between the bulky 4-bromophenyl group and the C1 carboxylate, the molecule strongly resists eclipsed conformations. Instead, it toggles between two primary rotamers:

-

The Anti Conformer (

): Maximizes the distance between the aryl ring and the carboxylate. This is the global energy minimum in polar solvents where intramolecular hydrogen bonding is disrupted. -

The Gauche Conformer (

): Stabilized primarily by an intramolecular hydrogen bond between the C3-amine and the C1-carbonyl oxygen. This conformation is highly favored in non-polar environments and is the requisite geometry for folding into a

Quantitative Conformational Parameters

To facilitate structural modeling, the typical parameters for this class of molecules are summarized below.

| Parameter | Typical Value Range | Mechanistic Rationale |

| Dictated by steric clash between the 4-bromophenyl group and the C1 carboxylate. | ||

| Heavily restricted by the gem-methyl/aryl substitution (Thorpe-Ingold effect). | ||

| C3-C2 Bond Length | Slight elongation due to severe steric crowding at the quaternary C3 center. | |

| NH | Stabilizes the gauche conformer, driving foldamer helicity in non-polar solvents. |

Table 1: Conformational and crystallographic parameters of

Figure 1: Conformational determinants around the C2-C3 bond.

Asymmetric Synthesis Protocol

The construction of the quaternary stereocenter at C3 requires highly controlled facial selectivity. The industry gold standard for this transformation is the use of, which enables the stereoselective 1,2-addition of enolates to chiral N-sulfinimines[3].

Step-by-Step Methodology: Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

Phase 1: Chiral Sulfinyl Imine Formation

-

Reagents: 4-Bromoacetophenone (1.0 eq),

-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide ( -

Procedure: Combine reagents in anhydrous THF and heat to reflux for 12–24 hours. Monitor completion via TLC. Quench the reaction with brine, filter the resulting

precipitate through a Celite pad, and purify the imine via flash column chromatography. -

Causality (The "Why"): Ketones are significantly less electrophilic than aldehydes. Standard desiccants (like

) fail to drive the condensation.

Phase 2: Diastereoselective Enolate Addition

-

Reagents: Methyl acetate (2.0 eq), Lithium diisopropylamide (LDA, 2.0 eq), anhydrous THF,

. -

Procedure: Generate the lithium enolate of methyl acetate by adding it to LDA at

. Stir for 30 minutes. Dropwise, add the pre-cooled solution of the sulfinyl imine. Stir for 4 hours at -

Causality (The "Why"): The reaction must be maintained strictly at

to rigidify the highly ordered, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the sulfinamide effectively blocks one face of the imine, forcing the enolate to attack from the less hindered trajectory, thereby establishing the C3 stereocenter with high diastereomeric excess (dr > 95:5).

Phase 3: Auxiliary Cleavage (Deprotection)

-

Reagents:

HCl in Methanol. -

Procedure: Dissolve the purified N-sulfinyl

-amino ester in the HCl/MeOH solution. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the pure hydrochloride salt of methyl 3-amino-3-(4-bromophenyl)butanoate. -

Causality (The "Why"): Anhydrous acidic methanol selectively protonates and cleaves the N-S bond of the sulfinamide auxiliary. Because the conditions are non-aqueous, the methyl ester at C1 remains intact, preventing unwanted hydrolysis to the free carboxylic acid.

Figure 2: Asymmetric synthesis workflow via Ellman's auxiliary.

Analytical Validation Protocols

To guarantee the structural integrity and stereochemical purity of the synthesized compound, two self-validating analytical techniques are mandatory:

A. X-Ray Crystallography (Absolute Configuration)

The presence of the bromine atom (

B. 1H-NMR Spectroscopy (Solution-State Confirmation)

In solution, the geminal protons at the C2 methylene group (

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. URL:[Link]

-

Seebach, D., et al. (1996).

-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography. Helvetica Chimica Acta. URL:[Link] -

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. URL:[Link]

The Thermodynamic Stability of β-Amino Acid Ester Derivatives: A Technical Guide for Drug Development

By: Senior Application Scientist

Introduction

β-amino acids and their ester derivatives represent a cornerstone in modern peptidomimetic drug design. Unlike canonical α-amino acids, β-amino acids possess an additional methylene group in their backbone. This structural nuance fundamentally alters their conformational entropy and enthalpy, granting them exceptional thermodynamic stability and resistance to proteolytic degradation. When functionalized as ester derivatives (e.g., prodrugs or synthetic intermediates), these molecules exhibit unique hydrolysis kinetics dictated by steric shielding and charge-dipole interactions. This guide explores the thermodynamic principles governing β-amino acid esters, providing actionable methodologies for their characterization in drug development.

Thermodynamic Fundamentals of β-Peptide Foldamers

The incorporation of β-amino acids into peptide sequences (forming β-peptides or α/β-peptides) induces the formation of highly stable secondary structures, such as 14-helices, 12-helices, and 10/12-helices.

Causality of Conformational Stability

The thermodynamic stability of a β-peptide fold is heavily influenced by the interplay between the electrical charge of terminal groups and the macroscopic dipole of the helical conformation—a phenomenon known as charge-dipole stabilization[1].

Furthermore, folding is entropically driven in its initial stages. The folded state of β-peptides is stabilized by the steric exclusion of large regions of the unfolded conformational space[2]. The extra carbon atom increases backbone flexibility, but specific substitutions (e.g., cyclic residues like ACHC or β2/β3 branching) restrict the torsional angles (

Quantitative Thermodynamic Parameters

To contextualize this stability, Table 1 summarizes typical thermodynamic parameters observed during the folding and unfolding of β-peptide derivatives compared to their α-peptide counterparts.

Table 1: Comparative Thermodynamic Parameters of Peptide Folding

| Peptide Type | Secondary Structure | ΔG_{fold} (kcal/mol) | ΔH_{fold} (kcal/mol) | TΔS_{fold} (kcal/mol) | Proteolytic Half-life |

| Canonical α-Peptide | α-helix | -0.5 to -1.5 | -4.0 | -3.0 | Minutes to Hours |

| β3-Peptide | 14-helix | -2.0 to -3.5 | -5.5 | -2.5 | > 48 Hours |

| α/β-Peptide Hybrid | Mixed helix | -1.8 to -2.8 | -4.8 | -2.4 | > 24 Hours |

| Cyclic β-Peptide (ACHC) | 12-helix | -3.5 to -5.0 | -6.0 | -1.5 | Highly Stable |

Data synthesized from molecular simulation and calorimetric studies of β-peptide oligomers.

Fig 1: Thermodynamic logic tree governing the stability of β-amino acid ester derivatives.

Hydrolysis Kinetics and Ester Stability in Prodrugs

Esterification of β-amino acids is a prevalent strategy to enhance lipophilicity and cellular permeability. However, the thermodynamic stability of the ester bond dictates the prodrug's activation rate in vivo.

The Role of Steric Shielding

In β-amino acid esters, the proximity of the β-substituent to the ester carbonyl creates a localized steric bulk. This shielding increases the activation energy (

For example, the industrial synthesis and subsequent biocatalytic hydrolysis of intermediates like ethyl 3-(benzylamino)butanoate rely heavily on the thermodynamic stability of the β-amino ester core. Lipase-mediated hydrolysis protocols exploit this stability to achieve highly selective kinetic resolution without spontaneous background degradation[3].

Solid-State Thermodynamic Stability

Beyond solution-phase kinetics, the solid-state thermodynamic stability of β-amino ester derivatives is critical for formulation. A prime example is the prodrug tenofovir alafenamide (TAF), which incorporates an amino acid ester phosphonamidate motif. Stable form screening demonstrates that specific salt forms, such as the hemifumarate form, are thermodynamically stable in a wide range of solvents (e.g., acetonitrile, toluene, ethyl acetate), whereas the monofumarate form is prone to polymorphic conversion and degradation[4]. This exceptional solid-state stability is leveraged to purge diastereomeric impurities during crystallization[4].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic parameters of β-amino acid esters must be empirically validated. Below are two self-validating protocols designed to measure folding thermodynamics and hydrolysis kinetics.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Folding Thermodynamics

Purpose: To quantify the enthalpy (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the β-amino acid ester derivative in a defined buffer (e.g., 50 mM phosphate, pH 7.4) to a concentration of 50 µM. Degas the solution under a vacuum for 10 minutes to prevent microbubble formation, which causes signal artifacts.

-

Titrant Preparation: Prepare a solution of a chemical denaturant (e.g., 8 M Urea or 6 M Guanidinium HCl) in the exact same buffer to prevent heat of dilution errors.

-

Equilibration: Load the sample into the ITC cell and the titrant into the syringe. Equilibrate the system at 25°C until the baseline variance is < 10 ncal/s.

-

Titration: Program the instrument to perform 25 injections of 10 µL each, with a 180-second spacing between injections to allow the system to return to thermal equilibrium.

-

Data Integration: Integrate the area under each injection peak. Fit the resulting isotherm to a two-state unfolding model to extract

and

Protocol 2: HPLC-Based Kinetic Assay for Ester Hydrolysis

Purpose: To determine the hydrolysis half-life (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at pH 2.0, 7.4, and 9.0 to evaluate acid-catalyzed, neutral, and base-catalyzed hydrolysis.

-

Reaction Initiation: Spike the β-amino acid ester stock (in DMSO) into the pre-warmed buffer to a final concentration of 100 µM (final DMSO < 1% v/v).

-

Sampling: Extract 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This drops the pH and precipitates any localized nucleophiles, halting the reaction—a critical self-validating step to ensure temporal accuracy.

-

Quantification: Analyze the samples via Reverse-Phase HPLC (C18 column, UV detection). Plot

vs. time to determine the rate constant ( -

Thermodynamic Extraction: Repeat the assay at 37°C, 50°C, and 60°C. Construct an Eyring plot (

vs

Fig 2: Experimental workflow for the thermodynamic profiling of β-amino acid esters.

Advanced Applications in Therapeutics and Biomaterials

The thermodynamic stability of β-amino acid derivatives extends beyond simple prodrugs into the realm of supramolecular chemistry and catalysis.

β3-Peptide Bundles as Catalysts

A groundbreaking application of these principles is the design of β3-peptide bundles capable of chemical catalysis. Because β3-peptides spontaneously self-assemble in water into discrete, protein-like quaternary structures with exceptional thermodynamic stability, they can be engineered to mimic enzyme active sites. For instance, specific β3-peptide octameric bundles have been designed to bind substrates and catalyze ester hydrolysis, utilizing an active site triad composed of residues from multiple strands of the stable bundle[5]. The rigidity and thermodynamic favorability of the bundle ensure that the catalytic residues are held in the precise spatial orientation required to lower the transition state energy of the target ester.

Conclusion

The thermodynamic stability of β-amino acid ester derivatives is a multifaceted property rooted in the unique conformational restrictions of the extended backbone and the steric environment of the ester linkage. By employing rigorous thermodynamic profiling—from ITC to kinetic HPLC assays—drug development professionals can rationally design peptidomimetics and prodrugs that survive the proteolytic gauntlet of the human body while releasing their active payloads at precisely calibrated rates.

References

-

[6] Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed, National Institutes of Health. URL: [Link]

-

[1] Terminal-group effects on the folding behavior of selected beta-peptides. Proteins: Structure, Function, and Bioinformatics. DOI: 10.1002/prot.20839. URL: [Link]

-

[2] What stabilizes the 314-helix in β3-peptides? A conformational analysis using molecular simulation. CORE. URL: [Link]

-

[5] Design and High-Resolution Structure of a β3-Peptide Bundle Catalyst. Journal of the American Chemical Society (ACS Publications). DOI: 10.1021/ja502765h. URL: [Link]

-

[4] US8754065B2 - Tenofovir alafenamide hemifumarate. Google Patents. URL:

Sources

- 1. Terminal-group effects on the folding behavior of selected beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. US8754065B2 - Tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential of Methyl 3-amino-3-(4-bromophenyl)butanoate as a peptidomimetic building block

The following technical guide details the utility, synthesis, and application of Methyl 3-amino-3-(4-bromophenyl)butanoate as a high-value scaffold in peptidomimetic drug design.

Executive Summary: The -Scaffold Advantage

In the landscape of modern drug discovery,

Its value stems from three synergistic properties:

-

Conformational Locking: The geminal disubstitution (methyl + aryl) at the C3 position imposes strong steric constraints (Thorpe-Ingold effect), forcing peptide backbones into stable secondary structures (e.g., 14-helices) resistant to proteolytic degradation.

-

Orthogonal Functionalization: The 4-bromophenyl moiety serves as a dormant "chemical handle." It remains inert during standard peptide synthesis but allows for Late-Stage Diversification (LSD) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of analogs from a single precursor.

-

Proteolytic Stability: The absence of a natural recognition motif for endogenous proteases extends the half-life of derived therapeutics significantly compared to

-peptide counterparts.

Structural Analysis & Conformational Theory

Understanding the geometry of this building block is prerequisite to its effective deployment.

The -Disubstitution Effect

Unlike

-

Torsion Angles: The bulky substituents restrict rotation around the

bond ( -

Helix Propensity: In oligomers, this restriction energetically favors gauche conformations, strongly promoting the formation of 14-helices (defined by H-bonds between

and

Table 1: Comparative Structural Properties of

| Class | Substitution Pattern | Main Conformational Preference | Proteolytic Stability |

| Monosubstituted (Side chain at C3) | 14-Helix (flexible) | High | |

| Monosubstituted (Side chain at C2) | 12/10-Helix | High | |

| Gem-disubstituted (C3) | Rigid 14-Helix (High Propensity) | Very High | |

| Monosubstituted (C2) | Low |

Synthesis Protocol: Enantioselective Construction

To utilize this building block in drug development, it must be synthesized with high optical purity. The Ellman Sulfinamide approach is the industry standard for generating chiral amines with quaternary centers.

Retrosynthetic Logic

-

Target: Methyl 3-amino-3-(4-bromophenyl)butanoate.

-

Precursors: 4-Bromoacetophenone + (S)-(-)-tert-Butanesulfinamide.

-

Key Step: Diastereoselective Reformatsky-type addition or Lithium enolate addition to the chiral ketimine.

Step-by-Step Synthesis Workflow

Step 1: Ketimine Formation (Dehydration)

-

Reagents: 4-Bromoacetophenone (1.0 eq), (S)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)

(2.0 eq). -

Solvent: THF (anhydrous).

-

Conditions: Reflux for 24h.

-

Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the

-sulfinyl ketimine. -

Workup: Quench with brine, filter Ti salts, concentrate.

Step 2: Enolate Addition (Stereocenter Formation)

-

Reagents: Methyl acetate (solvent/reactant), LDA (Lithium Diisopropylamide) or Reformatsky reagent (BrZnCH

COOMe).-

Preferred Method (High Stereocontrol): Pre-form the lithium enolate of methyl acetate using LDA at -78°C in THF, then add ClTi(OiPr)

to form the titanium enolate (transmetallation), followed by the ketimine.

-

-

Conditions: -78°C for 4h.

-

Causality: The cyclic transition state involving the titanium enolate and the sulfinyl oxygen directs the nucleophilic attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric excess (>95% de).

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane/MeOH.

-

Conditions: Room temperature, 1h.

-

Result: Cleavage of the sulfinyl group yields the target Methyl 3-amino-3-(4-bromophenyl)butanoate as the hydrochloride salt.

Synthesis Visualization

Caption: Enantioselective synthesis via Ellman's auxiliary chemistry ensures high optical purity essential for peptidomimetics.

Application: Solid-Phase Peptide Synthesis (SPPS) & Diversification

The methyl ester must be saponified and Fmoc-protected to be used in standard Fmoc-SPPS.

Preparation for SPPS:

-

Hydrolysis: LiOH in THF/H

O -

Fmoc-Protection: Fmoc-OSu, NaHCO

On-Resin Protocol

Incorporating this sterically hindered amino acid requires optimized coupling conditions.

-

Coupling Reagents: Use HATU/HOAt (1-Hydroxy-7-azabenzotriazole) rather than HBTU/HOBt. The pyridine nitrogen in HOAt stabilizes the active ester, accelerating the reaction with the hindered amine.

-

Stoichiometry: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA.

-

Time: Double coupling (2 x 2h) is recommended.

Late-Stage Diversification (The "Bromine Handle")

Once the peptide is assembled on the resin (e.g., Rink Amide resin), the 4-bromophenyl group allows for the creation of a library of analogs via Suzuki-Miyaura coupling before cleavage.

Protocol: On-Resin Suzuki Coupling

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Boronic Acid: Aryl-B(OH)

(5 eq). -

Solvent: DME/H

O (9:1) or DMF.[1] -

Conditions: Microwave irradiation (80°C, 30 min) or 90°C thermal heating (12h).

-

Wash: Wash resin extensively with sodium diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Diversification Logic Diagram

Caption: The "Bromine Handle" strategy enables rapid generation of diverse functional analogs from a single solid-phase precursor.

References

-

Ellman, J. A., et al. (2002).[2][3][4] Asymmetric Synthesis of

-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry. Link - Seebach, D., & Gellman, S. H. (1996). Beta-Peptides: Synthesis, Structure, and Biological Properties. Chemical Reviews.

-

Waingeh, V. F., et al. (2016). A Theoretical Study of

-Amino Acid Conformational Energies and Solvent Effect. SCIRP. Link -

Isidro-Llobet, A., et al. (2019).[1] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. Link

-

Tang, T. P., & Ellman, J. A. (1999).[5] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

-Amino Acids. Journal of Organic Chemistry. Link

Sources

- 1. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Literature review of 4-bromophenyl substituted beta-amino acids

Literature Review & Technical Guide: 4-Bromophenyl Substituted -Amino Acids

Executive Summary

The integration of

Unlike simple phenyl-substituted analogs, the 4-bromophenyl moiety serves a dual purpose:

-

Structural Integrity: The bromine atom provides specific lipophilic bulk and halogen-bonding capabilities that modulate receptor affinity, particularly in integrin inhibitors and DPP-4 antagonists.

-

Synthetic Versatility: The aryl bromide acts as a high-fidelity "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of biaryl libraries without rebuilding the chiral backbone.

This guide synthesizes the most robust synthetic methodologies, chemical transformations, and pharmaceutical applications of this specific scaffold, grounded in rigorous technical analysis.

Structural & Physicochemical Profile

The core structure, 3-amino-3-(4-bromophenyl)propanoic acid , is a

| Property | Value / Description | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 244.09 g/mol | Fragment-based drug design compliant |

| Lipophilicity (cLogP) | ~1.8 - 2.1 | Enhanced membrane permeability vs. non-halogenated analogs |

| Electronic Effect | Electron-withdrawing; reduces | |

| Halogen Bonding | Br | Critical for binding affinity in hydrophobic pockets (e.g., enzyme active sites) |

Synthetic Methodologies

To ensure high purity and stereochemical integrity, two primary routes are recommended: the Rodionov Reaction for scalable racemic synthesis (followed by resolution) and Enzymatic Synthesis for direct enantioselective access.

The Modified Rodionov Reaction (Racemic Scale-Up)

Best for: Multi-gram scale production of the racemic scaffold for subsequent functionalization.

Mechanism: A condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate. Unlike the Knoevenagel condensation which yields unsaturated acids, the Rodionov variant incorporates ammonia to yield the

Protocol:

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

-

Solvent: Ethanol (reflux).

-

Procedure:

-

Dissolve aldehyde and malonic acid in ethanol.

-

Add ammonium acetate and heat to reflux for 6–8 hours.

-

Critical Step: Upon cooling, the

-amino acid often precipitates. If not, induce crystallization by adding diethyl ether. -

Purification: Recrystallization from water/ethanol (1:1) removes the cinnamic acid byproduct.

-

-

Yield: Typically 55–65%.

Enantioselective Enzymatic Resolution

Best for: Obtaining enantiopure (S)- or (R)- isomers for drug development.

Workflow:

-

Esterification: Convert the racemic Rodionov product to its ethyl ester.

-

Biocatalysis: Use Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase .

-

Reaction: Selective hydrolysis of the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

-

-

Separation: Acid/base extraction separates the free acid (S) from the unreacted ester (R).

Visualization of Synthetic Logic

Caption: Figure 1. Synthetic workflow from aldehyde precursor to enantiopure

Chemical Reactivity: The Bromine "Handle"

The defining feature of this scaffold is the 4-bromo substituent. It is not merely a structural element but a reactive site for Late-Stage Functionalization (LSF) .

Suzuki-Miyaura Cross-Coupling

This reaction allows the transformation of the 4-bromophenyl group into a biphenyl or heterobiaryl system, mimicking the extended hydrophobic pharmacophores found in drugs like Sitagliptin.

Optimized Protocol for

-

Substrate: N-Boc-protected 3-amino-3-(4-bromophenyl)propanoic acid methyl ester. (Protection is crucial to prevent catalyst poisoning by the free amine).

-

Catalyst:

(3 mol%) or -

Coupling Partner: Aryl boronic acid (

, 1.2 eq). -

Base/Solvent:

(2M aq) / Dioxane (3:1), -

Outcome: Yields >80% of biaryl derivatives.[1]

BNCT Precursor Synthesis

The 4-bromo group is the direct precursor to 4-Boronophenylalanine (BPA) analogs used in Boron Neutron Capture Therapy.

-

Transformation: Miyaura Borylation (

, -

Significance: Converts the inactive bromo-derivative into a therapeutic boron delivery agent.

Pharmaceutical Applications & Biological Activity[3][4][5][6][7][8][9][10]

Integrin Inhibitors (RGD Mimetics)

-

Mechanism: The 4-bromophenyl group fits into the hydrophobic pocket of integrin receptors (

). -

SAR Insight: The bromine atom often provides a 10-fold increase in potency compared to the unsubstituted phenyl ring due to halogen bonding with carbonyl backbone residues in the receptor.

Foldamers and Peptidomimetics

14-helices-

Stability: These helices are resistant to proteolytic degradation (trypsin/chymotrypsin).

-

Self-Assembly: The heavy bromine atom facilitates crystallographic studies, acting as an anomalous scatterer for phase determination in X-ray diffraction.

Comparative Activity Table

| Application Area | Role of 4-Br- | Key Mechanism | Reference |

| Antidiabetic | DPP-4 Inhibitor Analog | Lipophilic occupancy of S1 pocket | [1] |

| Oncology | BNCT Agent Precursor | Source of | [2] |

| Antimicrobial | Membrane disruption (amphipathic helix) | [3] | |

| Structural Biology | Phasing Agent | Anomalous dispersion (Br) for X-ray | [4] |

Visualization of Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR logic demonstrating how the core scaffold translates chemical features into biological utility.

References

-

Design and Synthesis of Beta-Amino Acid Derivatives as DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry.[2] Context: Discusses the lipophilic requirements for the S1 pocket where 4-substituted phenyl groups are critical.

-

Synthesis of 4-Boronophenylalanine (BPA) from 4-Bromophenyl Precursors. Source: ChemRxiv / J. Org. Chem. Context: Detailed protocols on converting aryl bromides to boronic acids for BNCT.

-

Beta-Amino Acids: Role in Human Biology and Medicinal Chemistry. Source: Med Chem (Los Angeles), 2017. Context: Comprehensive review on the stability and antimicrobial properties of beta-peptides.

-

Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl Derivatives. Source: Organic Chemistry Portal. Context: Standard protocols for coupling aryl bromides, applicable to the protected amino acid scaffold.[3]

Reactivity profile of the bromine moiety in beta-amino esters

Reactivity Profile of the Bromine Moiety in -Amino Esters

A Technical Guide to Mechanistic Divergence and Synthetic Utility

Executive Summary: The "Push-Pull" Dynamic

The reactivity of the bromine moiety within a

The core reactivity profile is defined by three divergent pathways:

-

Cyclization (Dominant): Intramolecular displacement of bromide to form aziridine-2-carboxylates .

-

Elimination: Base-mediated dehydrohalogenation to form

-dehydroamino esters (enamino esters). -

Rearrangement: Formation of reactive aziridinium ions leading to ring expansion or solvolysis products.

Mechanistic Landscape

The Aziridination Pathway (Intramolecular )

The most distinct feature of

-

Stereoelectronic Requirement: The reaction requires an anti-periplanar alignment (180° dihedral angle) between the nitrogen lone pair and the C-Br bond.

-

Stereochemical Outcome: Complete inversion of configuration at the

-carbon. A syn-

The Elimination Pathway (E2 vs. E1cB)

Under conditions where the nitrogen is non-nucleophilic (e.g., protonated or electron-deficient protection) or when using bulky bases, elimination competes with cyclization.

-

Mechanism: The base abstracts the

-proton (if available) or the

Visualization of Reaction Divergence

The following diagram illustrates the kinetic competition between these pathways.

Figure 1: Mechanistic divergence of the

Synthetic Utility and Applications

Synthesis of Functionalized Aziridines

Aziridine-2-carboxylates are critical pharmacophores and intermediates for non-natural amino acids. The

-

Substrate Control: By establishing the stereochemistry of the

-amino ester precursor (e.g., via Mannich-type reactions or aldol condensation followed by bromination), the stereochemistry of the aziridine is pre-determined. -

Protocol Insight: Using a "soft" base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a polar aprotic solvent (Acetonitrile) favors cyclization over elimination.

Access to Dehydroamino Acids

Dehydroamino acids are key components of peptide antibiotics (e.g., lantibiotics).

-

Protocol Insight: To favor elimination, use a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or perform the reaction at elevated temperatures (

C). This suppresses the

Quantitative Comparison of Reaction Conditions

The following table summarizes the effect of experimental variables on the product distribution (Aziridine vs. Enamine).

| Variable | Condition A: Aziridine Favored | Condition B: Elimination Favored | Mechanistic Rationale |

| Base | TEA, DIPEA, K₂CO₃ | DBU, t-BuOK, NaH | Stronger bases promote proton abstraction (E2) over nucleophilic attack. |

| Solvent | MeCN, DMF (Polar Aprotic) | THF, Toluene (Non-polar) | Polar solvents stabilize the transition state for charge separation in |

| Temperature | 0°C to 25°C | Reflux (>60°C) | Elimination has a higher activation energy; heat favors the entropic product. |

| N-Protecting Group | Electron-donating (Bn, Allyl) | Electron-withdrawing (Ts, Boc) | Nucleophilicity of Nitrogen is critical for cyclization. EWGs suppress N-attack. |

Experimental Protocol: Stereoselective Cyclization

Objective: Synthesis of cis-1-benzyl-3-phenylaziridine-2-carboxylate from syn-

Reagents:

-

Substrate: syn-Ethyl 2-bromo-3-(benzylamino)-3-phenylpropanoate (1.0 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) [0.1 M]

Workflow:

-

Preparation: Dissolve the

-bromo- -

Cyclization: Cool the solution to 0°C. Add TEA dropwise over 5 minutes.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material (

) will disappear, and a less polar spot (-

Note: If elimination occurs, a UV-active spot at lower

(conjugated enamine) may appear.

-

-

Workup: Dilute with diethyl ether (precipitates TEA

HBr salts). Filter through a celite pad. -

Purification: Concentrate filtrate. Flash chromatography on silica gel (neutralized with 1% TEA to prevent ring opening).

Self-Validating Check:

-

¹H NMR Verification: The aziridine ring protons (H-2 and H-3) typically appear as doublets between 2.0–3.5 ppm with a coupling constant (

) of 6–7 Hz for cis and 2–3 Hz for trans.

Graphviz Diagram: Stereochemical Inversion Mechanism

This diagram details the orbital interactions required for the stereospecific transformation.

Figure 2: Stereochemical course of the intramolecular

References

-

Concellón, J. M., et al. (2008).[1] "Efficient and General Synthesis of Aziridines from N-Tosyl Imines." Organic Letters. Link

-

Yadav, J. S., et al. (2003).[1] "Bi(OTf)3-[bmim]PF6: A Novel and Efficient Catalytic System for the Synthesis of Aziridines." Synthesis. Link

-

Cai, Q., et al. (2014). "β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates." The Journal of Organic Chemistry. Link

-

Ishikawa, T. (2012).[2] "Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles. Link

-

Caprio, V., et al. (2000). "The synthesis of

-amino acids via the Reformatsky reaction." Tetrahedron. Link

An In-depth Technical Guide to Methyl 3-amino-3-(4-bromophenyl)butanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-bromophenyl)butanoate is a synthetic amino acid ester derivative with a unique structural motif that makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of a stereocenter at the C3 position, a bromine-substituted aromatic ring, and both amino and methyl ester functionalities provides a rich scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical identifiers, a detailed synthetic pathway, and an exploration of the potential biological significance of this compound, grounded in established chemical principles and analogous structures.

Chemical Identity and Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for any research and development endeavor.

| Identifier/Property | Value | Source |

| CAS Registry Number | 1510070-51-5 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Canonical SMILES | CC(C1=CC=C(Br)C=C1)(N)CC(OC)=O | [1] |

| InChI Key | Not available in search results | |

| Predicted LogP | 2.15 - 2.67 | [2][3] |

| Predicted Hydrogen Bond Donors | 1 | [2][3] |

| Predicted Hydrogen Bond Acceptors | 3 | [2][3] |

| Predicted Rotatable Bonds | 3 | [2][3] |

Synthesis Protocol: A Multi-Step Approach

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate can be logically approached through a multi-step pathway, commencing with the formation of the carbon skeleton, followed by the strategic introduction of the amino group. The following protocol is a well-reasoned synthetic strategy based on established and reliable organic chemistry transformations.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for Methyl 3-amino-3-(4-bromophenyl)butanoate.

Step 1: Synthesis of Methyl 3-(4-bromophenyl)-3-hydroxybutanoate (Intermediate)

This initial step involves the formation of the core carbon structure through a Reformatsky-type reaction, which is a well-established method for the synthesis of β-hydroxy esters.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to the zinc to activate the surface.

-

Addition of Reactants: To the dropping funnel, add a solution of 4-bromobenzaldehyde (1.0 equivalent) and methyl acetoacetate (1.1 equivalents) in anhydrous THF.

-

Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(4-bromophenyl)-3-hydroxybutanoate.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents moisture from quenching the organozinc intermediate.

-

Iodine Activation: Removes the passivating oxide layer from the zinc surface, facilitating its reaction.

-

Anhydrous THF: A suitable aprotic solvent that solubilizes the reactants and does not interfere with the organometallic intermediate.

-

Ammonium Chloride Quench: Provides a mild acidic workup to protonate the alkoxide and hydrolyze any remaining organozinc species without causing dehydration of the tertiary alcohol.

Step 2: Amination via the Ritter Reaction to Yield Methyl 3-amino-3-(4-bromophenyl)butanoate

The introduction of the amino group at the tertiary carbon is efficiently achieved through the Ritter reaction. This reaction involves the formation of a stable tertiary carbocation from the alcohol intermediate in the presence of a strong acid, which is then trapped by a nitrile, followed by hydrolysis to the amide and subsequent hydrolysis to the amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 3-(4-bromophenyl)-3-hydroxybutanoate (1.0 equivalent) in acetonitrile (used in excess as both reactant and solvent).

-

Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, Methyl 3-amino-3-(4-bromophenyl)butanoate.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a catalyst to promote the formation of the tertiary carbocation and as a dehydrating agent.

-

Acetonitrile as Reactant/Solvent: The nitrile component of the Ritter reaction, which traps the carbocation. Using it as the solvent ensures a high concentration for the reaction.

-

Pouring onto Ice and Neutralization: The exothermic neutralization of the strong acid is controlled by the large volume of ice, and the basic workup is necessary to deprotonate the amine product for extraction into an organic solvent.

Predicted Spectroscopic Data

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A pair of diastereotopic doublets (an AB quartet) or a multiplet around δ 2.5-3.0 ppm, adjacent to the stereocenter.

-

Methyl Protons (-OCH₃): A singlet around δ 3.6-3.7 ppm.

-

Methyl Protons (C3-CH₃): A singlet around δ 1.5-1.7 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is D₂O exchangeable.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-145 ppm, with the carbon attached to bromine appearing at a characteristic chemical shift.

-

Quaternary Carbon (C3): A signal around δ 55-65 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.

-

Methyl Carbon (C3-CH₃): A signal in the aliphatic region, around δ 25-30 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 272.03 and 274.03, showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

Potential Applications in Drug Discovery and Development

While direct biological studies on Methyl 3-amino-3-(4-bromophenyl)butanoate are not extensively documented, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

-

Scaffold for Bioactive Molecules: The 3-amino-3-arylbutanoate framework is a valuable building block in medicinal chemistry. The amino and ester groups provide handles for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

-

Analogs of Neuroactive Agents: The core structure shares similarities with known neuroactive compounds. For instance, it can be considered an analog of phenibut (4-amino-3-phenylbutanoic acid), a GABA receptor modulator. The introduction of the methyl group at the 3-position and the bromine on the phenyl ring could significantly alter its pharmacological profile, potentially leading to new modulators of GABAergic or other neurotransmitter systems.

-

Anticancer Potential: N-aryl amino acids and their derivatives have been investigated for their potential as anticancer agents.[4][5] The bromophenyl group can participate in halogen bonding and other interactions with biological targets, a strategy increasingly utilized in drug design.

Logical Framework for Biological Investigation

Caption: A logical workflow for the biological evaluation of Methyl 3-amino-3-(4-bromophenyl)butanoate.

Conclusion

This technical guide provides a comprehensive overview of Methyl 3-amino-3-(4-bromophenyl)butanoate, from its fundamental chemical identifiers to a detailed, scientifically-grounded synthetic protocol. While the full biological profile of this specific compound remains to be elucidated, its structural features position it as a promising scaffold for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation.

References

- Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.

- Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)

- Synthesis and Biological Evaluation of CF3 Se-Substituted α-Amino Acid Deriv

- Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)

- 1 H (a) and 13 C (b) NMR spectra of...

- (s)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses Procedure.

- (3-bromophenyl)methyl 4-(methylamino)

- Synthesis and Biological Evaluation of CF3Se‐Substituted α‐Amino Acid Derivatives | Request PDF.

- Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry.

- 1510070-51-5|Methyl 3-amino-3-(4-bromophenyl)

- MSBNK-Fac_Eng_Univ_Tokyo-JP008847. MassBank.

- (PDF) Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.

- An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutano

- Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- 1698754-87-8 | Methyl 3-amino-3-(4-bromo-3-chlorophenyl)

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

- The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

- 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744. PubChem.

- (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Echemi.

- 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- 15.4 Index of organic compound C-13 NMR spectra. Doc Brown.

- Methyl 3-amino-3-(4-bromo-3-fluorophenyl)

Sources

- 1. 1510070-51-5|Methyl 3-amino-3-(4-bromophenyl)butanoate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and Biological Evaluation of CF3 Se-Substituted α-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction to quaternary beta-amino acid synthesis

Introduction to Quaternary -Amino Acid Synthesis: A Strategic Technical Guide

Executive Summary

The incorporation of quaternary

This structural modification confers exceptional proteolytic stability—often rendering peptides completely resistant to proteases—and induces specific, rigid secondary structures (helices and turns) critical for disrupting protein-protein interactions (PPIs). However, the synthesis of these motifs is complicated by significant steric hindrance and the difficulty of generating quaternary stereocenters with high enantiocontrol.

This guide analyzes the three most robust synthetic strategies: Catalytic Asymmetric Mannich Reactions , Conjugate Additions , and Homologation , providing mechanistic insights and validated protocols for the bench scientist.

Part 1: Strategic Retrosynthesis & Structural Classification

To design a viable synthesis, one must first classify the target. The steric congestion of the quaternary center dictates the disconnection strategy.

Structural Classes

-

-Amino Acids: The quaternary center is adjacent to the carbonyl (

-

Challenge: Enolization of

-branched substrates is difficult; electrophilic attack is sterically hindered.

-

-

-Amino Acids: The quaternary center bears the amine (

-

Challenge: Nucleophilic attack on ketimines or conjugate addition to

-disubstituted acceptors requires highly reactive yet selective catalysts.

-

Retrosynthetic Logic (Visualization)

The following diagram illustrates the three primary disconnections for accessing quaternary

Figure 1: Strategic disconnections for quaternary

Part 2: The Direct Route – Catalytic Asymmetric Mannich Reactions

The Mannich reaction is arguably the most versatile method for generating

The Challenge of the Quaternary Center

Standard Mannich reactions fail with

Solution: The Shibasaki Copper Catalysis

Prof. Masakatsu Shibasaki’s group developed a soft Lewis acid/hard Brønsted base cooperative system. Using a chiral Copper(I) complex, they successfully employed thioamides as pronucleophiles. Thioamides are more acidic than esters, allowing for soft enolization under mild conditions, preventing the retro-Mannich reaction common with sterically crowded products.

-

Mechanism: The catalyst (Cu-Ligand) activates the thioamide (via soft enolization) and simultaneously activates the imine (Lewis acidity), creating a defined chiral pocket.

Organocatalytic Approaches (ACDC)

For metal-free routes, Asymmetric Counteranion Directed Catalysis (ACDC) utilizing chiral phosphoric acids (e.g., IDPi catalysts developed by the List group) allows for the use of silyl ketene acetals .

-

Mechanism: The chiral acid protonates the imine (or activates a silyl reagent), forming a chiral ion pair. The silyl ketene acetal attacks this ion pair. The bulkiness of the catalyst dictates the facial selectivity, enabling the formation of the quaternary center.

Part 3: The Stepwise Route – Arndt-Eistert Homologation

When a specific quaternary

Mechanism & Safety

This route uses the Wolff rearrangement of an

-

Activation: The

-amino acid is converted to a mixed anhydride. -

Diazotization: Reaction with diazomethane (

) yields the diazoketone. -

Rearrangement: Silver (Ag) or light-induced Wolff rearrangement generates a ketene intermediate.[3]

-

Trapping: The ketene is trapped by water (acid) or alcohol (ester).[3]

Critical Note: This method preserves the stereochemistry of the quaternary center (retention of configuration) because the migrating group moves with its electrons to the electron-deficient carbene center.

Part 4: Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Quaternary )

Use Case: Converting Fmoc-protected

Safety Warning: Diazomethane is explosive and highly toxic.[4] Use a dedicated kit with smooth glass joints (no ground glass) and a blast shield. Generate in situ if possible.

| Step | Reagent/Condition | Observation/Endpoint |

| 1. Activation | Dissolve Fmoc-AA-OH (1.0 equiv) in dry THF under | Formation of white precipitate (NMM·HCl). Stir 20 min. |

| 2. Diazotization | Filter salt quickly. Add filtrate to a 0°C solution of Diazomethane (approx 3.0 equiv in | Solution turns bright yellow. Stir at 0°C for 1h, then RT for 2h. |

| 3. Quench | Blow stream of | Crude yellow solid (Diazoketone). Verify by IR (strong peak ~2100 |

| 4. Rearrangement | Dissolve diazoketone in THF/H2O (9:1). Add Silver Benzoate (0.1 equiv). Sonicate or heat to 50°C. | Evolution of |

| 5. Isolation | Filter through Celite. Acidify (1N HCl) and extract with EtOAc. | Crude |

Protocol B: Cu-Catalyzed Mannich (Synthesis of -AA)

Based on Shibasaki et al. methodology.

Reagents:

-

Catalyst:

+ Chiral Ligand (e.g., (R)-DTBM-SEGPHOS). -

Pronucleophile:

-substituted thioamide. -

Electrophile: N-Boc imine.

Workflow:

-

Catalyst Formation: Mix Cu salt and Ligand (1:1 ratio, 5 mol%) in dry THF. Stir 30 min.

-

Addition: Add thioamide (1.0 equiv) and base (e.g., LiOAr or amine base if specified) to generate the soft enolate.

-

Reaction: Add N-Boc imine (1.2 equiv) at -20°C. Stir 24-48h.

-

Workup: Quench with sat.

. Extract EtOAc. -

Conversion: The resulting thioamide can be converted to the ester/acid via reaction with AgOTf/ROH or hydrolysis.

Part 5: Mechanistic Visualization

The following diagram details the catalytic cycle for the Copper-catalyzed Mannich reaction, highlighting the "Soft Enolization" concept which is critical for quaternary center formation.

Figure 2: Catalytic cycle for the Cu(I)-catalyzed asymmetric Mannich reaction. The soft Lewis acid nature of Cu(I) is essential for activating the thioamide without polymerizing the imine.

Part 6: Data Summary & Comparison

| Feature | Mannich Reaction (Cu-Cat) | Arndt-Eistert Homologation | Conjugate Addition (Rh-Cat) |

| Target Class | |||

| Atom Economy | High (Convergent) | Low (Stepwise, loss of | High (Convergent) |

| Stereocontrol | Catalyst Controlled | Substrate Controlled (Retention) | Catalyst Controlled |

| Scalability | Good (Catalytic) | Moderate (Diazomethane safety) | Excellent |

| Key Limitation | Requires specific activating groups (e.g., thioamides) | Requires synthesis of quaternary | Steric bulk at |

References

-

Shibasaki, M., & Kanai, M. (2009). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers.[2][6][7]Journal of the American Chemical Society , 131(11), 3830–3831. Link

-

Podlech, J., & Seebach, D. (1995).[3][8] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[3][8]Angewandte Chemie International Edition , 34(4), 471–472.[8] Link

-

List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected

-Amino Acids.Journal of the American Chemical Society , 143(11), 4119–4124. Link -

Yu, J. S., Noda, H., & Shibasaki, M. (2018).[7] Quaternary

-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides.[7]Angewandte Chemie International Edition , 57(3), 818–822.[7] Link -

Weiner, B., et al. (2010). Catalytic Enantioselective Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Amino Acids.Chemical Society Reviews , 39, 1656–1691. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.ecnu.edu.cn [pure.ecnu.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

This Application Note is structured to guide researchers through the high-fidelity enantioselective synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate . This target is a

Executive Summary & Strategic Analysis

The target molecule, Methyl 3-amino-3-(4-bromophenyl)butanoate , represents a privileged scaffold in medicinal chemistry.

However, the synthesis is non-trivial. Unlike tertiary stereocenters, the construction of a quaternary carbon adjacent to an amine (C3) requires overcoming significant steric hindrance and suppressing competitive proton transfer pathways.

Strategic Recommendation: While catalytic asymmetric methods (e.g., Mannich or Aza-Reformatsky) exist, they often require screening of expensive chiral ligands and are sensitive to the electronic nature of the aryl ring. For a robust, scalable, and self-validating protocol suitable for drug development, we recommend the Diastereoselective Ellman Sulfinamide Auxiliary Approach .

-

Why? It provides predictable stereocontrol (>95:5 dr), easy separation of diastereomers, and avoids toxic heavy metal contaminants (like Pd or Rh) in the final step.

Retrosynthetic Logic & Pathway Visualization

To access the target (S)-Methyl 3-amino-3-(4-bromophenyl)butanoate , we disconnect the C2-C3 bond. The most reliable forward path involves the nucleophilic addition of a methyl acetate enolate equivalent to a chiral ketimine derived from 4-bromoacetophenone.

Pathway Diagram (DOT)

Figure 1: Retrosynthetic disconnection showing the convergence of the ketone and chiral auxiliary.[1]

Detailed Experimental Protocol

Method: Ellman Sulfinimine Aza-Reformatsky Protocol Scale: 10 mmol (Adaptable to gram-scale)

Phase 1: Synthesis of the Chiral Ketimine

This step establishes the chiral environment. We use (R)-(+)-tert-butanesulfinamide to direct the stereochemistry.

-

Reagents:

-

4-Bromoacetophenone (1.99 g, 10.0 mmol)

-

(R)-(+)-tert-Butanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20.0 mmol, 2.0 equiv)

-

Solvent: Dry THF (20 mL)

-

-

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

-

Mixing: Add 4-bromoacetophenone and (R)-tert-butanesulfinamide. Dissolve in dry THF.

-

Activation: Add Ti(OEt)₄ dropwise via syringe. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to mild reflux (65-70 °C) for 16–24 hours. Mechanism: Ti(IV) acts as both a Lewis acid activator and a water scavenger to drive the equilibrium.

-

Quench: Cool to room temperature (RT). Pour into a rapidly stirring brine solution (20 mL). A thick white precipitate (TiO₂) will form.

-

Workup: Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts. Wash the filter cake thoroughly with EtOAc.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

-

Checkpoint: Isolate the (R)-N-(1-(4-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide . Expect a yellow viscous oil or solid.

-

Phase 2: Diastereoselective Reformatsky Addition

This is the critical stereodefining step. The zinc enolate of methyl bromoacetate attacks the ketimine. The bulky tert-butyl group on the sulfinyl auxiliary forces the attack from the less hindered face (Re-face or Si-face attack depending on the transition state model, typically yielding the (S)-amine with (R)-auxiliary in this specific cyclic transition state).

-

Reagents:

-

Sulfinyl Ketimine (from Phase 1) (1.0 equiv)

-

Methyl bromoacetate (3.0 equiv)

-

Zinc dust (activated) (4.0 equiv)

-

Copper(I) Chloride (CuCl) (0.1 equiv) - Catalyst to initiate Zn insertion.

-

Solvent: Dry THF

-

-

Procedure:

-

Activation of Zn: Treat Zn dust with dilute HCl, wash with water, acetone, and ether, then dry under high vacuum.

-

Slurry: In a flame-dried Schlenk flask, suspend Activated Zn and CuCl in dry THF.

-

Addition: Add methyl bromoacetate dropwise at RT to generate the Reformatsky reagent (exothermic reaction; ensure initiation occurs).

-

Cooling: Cool the mixture to -78 °C to maximize diastereoselectivity.

-

Substrate Addition: Add the Sulfinyl Ketimine (dissolved in minimal THF) slowly to the cold enolate solution.

-

Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C overnight.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine.

-

Purification: Flash chromatography. Critical Step: Separate the diastereomers if necessary, though high dr (>90:10) is typical.[2]

-

Phase 3: Mild Deprotection to Final Product

Removal of the sulfinyl group to reveal the free amine.

-

Reagents:

-

HCl (4M in Dioxane)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the purified sulfinamide-ester in MeOH.

-

Add 4M HCl in Dioxane (3 equiv).

-

Stir at RT for 1 hour. (Monitor by TLC; the sulfinyl group cleaves rapidly).

-

Workup: Concentrate the solvent to obtain the Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride salt .

-

Free Base (Optional): Dissolve in water, neutralize with sat. NaHCO₃, and extract with DCM to get the free amine oil.

-

Analytical Data & Quality Control

To validate the synthesis, compare your data against these expected parameters.

| Parameter | Method | Expected Result | Notes |

| Purity | HPLC (C18) | >98% | Monitor UV at 254 nm (Bromophenyl chromophore). |

| Enantiomeric Excess | Chiral HPLC | >95% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). |

| ¹H NMR (CDCl₃) | 400 MHz | Characteristic AB quartet for C2 protons due to the adjacent chiral center. | |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ ~ 272/274 | 1:1 Isotopic pattern for Bromine is mandatory. |

Mechanistic Workflow & Logic

The high stereoselectivity arises from a Six-Membered Chair-Like Transition State (Zimmerman-Traxler model) involving the Zinc metal, the enolate, and the sulfinyl oxygen.

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis.

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of

-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry, 67(22), 7819–7832.[3] Link -

Cozzi, P. G. (2006). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews, 33, 410. (Foundational work on Reformatsky-type additions).[2][4]

-

Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications. Chemical Society Reviews, 38, 1162-1186. Link

-

Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldol-Type Additions of Ester Enolates to Imines. Journal of Organic Chemistry, 64(1), 12-13. Link

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Suzuki-Miyaura coupling conditions for 4-bromophenyl beta-amino esters

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromophenyl

Executive Summary

Coupling 4-bromophenyl

This Application Note defines the optimal catalytic windows to preserve the integrity of the

Mechanistic Analysis & Substrate Challenges

The substrate, typically a

The "Dual-Threat" Pathway

-

Racemization: The

-protons are acidic due to the adjacent ester. Basic conditions can lead to enolization, destroying the stereochemical integrity if the reaction temperature is too high. -

E1cB Elimination: If the amine is a good leaving group (or if the base is too strong), the enolate intermediate can eject the amine, resulting in an

-unsaturated ester (cinnamate).

Diagram 1: Catalytic Cycle vs. Elimination Pathway

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive E1cB elimination.

Caption: Figure 1. Kinetic competition between the productive Suzuki coupling (top) and the base-mediated E1cB elimination (bottom).

Critical Parameter Optimization

To favor the coupling pathway, the reaction parameters must be tuned to lower the activation energy of the transmetalation step while raising the barrier for deprotonation.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst System | Pd(OAc) | SPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition at lower temperatures and creates a steric pocket that protects the Pd-center, accelerating the coupling over side reactions [1]. |

| Alternative Cat. | Pd(dppf)Cl | A robust, bidentate ligand system. Excellent for preventing Pd-black formation but often requires higher temperatures (60-80°C) than SPhos. |

| Base | K | Milder than carbonates (K |

| Solvent | Toluene/Water (10:1) | The biphasic system keeps the bulk of the inorganic base in the aqueous phase, limiting the exposure of the organic substrate to high concentrations of base. |

| Amine Protection | Boc or Cbz | Mandatory. Free amines can coordinate to Pd (poisoning) or participate in side reactions. Carbamate protection reduces the basicity of the nitrogen. |

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended for Chiral/Sensitive Substrates)

Best for: Maintaining ee% and preventing elimination.

Reagents:

-

Substrate:

-Boc-4-bromophenyl- -

Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: SPhos (4 mol%)

-

Base: K

PO -

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step:

-

Pre-complexation: In a separate vial, dissolve Pd(OAc)

and SPhos in dry Toluene. Stir at room temperature (RT) for 10 minutes to generate the active catalytic species (color change from orange to yellow/pale). -

Charge: To a reaction vessel equipped with a stir bar, add the Substrate, Boronic Acid, and solid K

PO -

Degas: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Combine: Syringe the pre-formed catalyst solution into the reaction vessel. Add the degassed water.

-

Reaction: Heat to 40–50°C . Monitor by HPLC/UPLC every hour.

-

Note: SPhos is highly active; conversion often completes within 2-4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Protocol B: The "Robust" Method (Pd-dppf)

Best for: Scale-up of achiral or sterically unhindered substrates.

Reagents:

-

Catalyst: Pd(dppf)Cl

·DCM complex (3-5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

-

Charge: Combine Substrate, Boronic Acid, Base, and Catalyst in the reaction vessel.

-

Degas: Sparge the solvent mixture with Nitrogen for 15 minutes before adding to the solids (Pd(dppf)Cl

is somewhat air-stable, but oxygen promotes homocoupling). -

Reaction: Heat to 80°C .

-

Warning: Do not exceed 80°C. Above this threshold, retro-Michael elimination rates spike significantly.

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Decision Logic for Condition Selection

Use the following flowchart to select the appropriate protocol based on your specific substrate constraints.

Caption: Figure 2. Decision matrix for selecting Suzuki coupling conditions based on chirality and protecting group status.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or steric hindrance. | Switch to XPhos (ligand) or increase catalyst loading to 5 mol%. Ensure rigorous degassing (O |

| Formation of Cinnamate (Elimination) | Base is too strong or Temp is too high. | Switch from Carbonate to Phosphate (K |

| Racemization of Product | Use Protocol A . Avoid DMF or DMSO (polar aprotic solvents enhance basicity). Use Toluene or Dioxane.[1][2] | |

| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF |

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Incorporating Methyl 3-amino-3-(4-bromophenyl)butanoate into peptide chains

Application Note: Structural Integration & Functionalization of -Amino Acids

Molecule: Methyl 3-amino-3-(4-bromophenyl)butanoate

Class:

Strategic Overview

The incorporation of this residue presents two distinct chemical challenges:

-

Steric Hindrance: The quaternary center at the

-position creates a "neopentyl-like" steric environment. While the amine is primary, its nucleophilicity is attenuated by the adjacent bulk, and the carboxyl group (once hydrolyzed) is difficult to activate without steric shielding. -

Orthogonality: The starting material is a methyl ester. For Solid Phase Peptide Synthesis (SPPS), this must be converted to an Fmoc-protected free acid without affecting the bromine handle or racemizing the chiral center.

Workflow Visualization

Figure 1: End-to-end workflow from raw ester building block to functionalized peptide.[1][2][3]

Pre-Synthesis: Building Block Preparation

Commercially available as the methyl ester hydrochloride, this compound is not ready for SPPS. Direct hydrolysis of the free amine ester can lead to polymerization or side reactions. The N-terminus must be protected first.

Protocol A: Fmoc-Protection & Saponification

Objective: Convert Methyl 3-amino-3-(4-bromophenyl)butanoate to Fmoc-3-amino-3-(4-bromophenyl)butanoic acid .

Step 1: Fmoc Protection [4][5][6][7]

-

Dissolution: Dissolve 1.0 eq of the amino ester HCl salt in 1:1 Dioxane:Water (

concentration). -

Basification: Add 2.5 eq of

. The pH should be -

Addition: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in minimal dioxane dropwise.

-

Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, preventing dipeptide formation which can occur with sterically hindered but nucleophilic amines.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Acidify to pH 2 with

HCl. Extract with Ethyl Acetate (

Step 2: Methyl Ester Hydrolysis

-

Solvent: Dissolve the crude Fmoc-ester in THF:Water (3:1) . Avoid Methanol to prevent transesterification issues.

-

Hydrolysis: Add 2.0 eq of LiOH

H-

Critical Control: Monitor closely.

-amino esters hydrolyze slower than

-

-

Neutralization: Once starting material is consumed (approx. 2–4 hours), immediately neutralize with

HCl to pH 3–4 at -

Isolation: Extract with Ethyl Acetate. Purify via flash chromatography (Hexane:EtOAc with 1% AcOH).

-

Validation: Confirm structure via

-NMR (check for loss of methyl singlet at

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating

-

Coupling OF the residue: (Activating the

-COOH) is moderately difficult. -

Coupling TO the residue: (Acylating the

-NH2) is extremely difficult .

Protocol B: SPPS Coupling Cycles

Resin Selection: Use Rink Amide or Wang resin with low loading (

Step 1: Coupling the

-Amino Acid (Residue

) to Resin (Residue

)

Standard carbodiimides (DIC/HOBt) are insufficient.

-

Reagents: 4.0 eq Fmoc-AA-OH, 3.9 eq HATU , 8.0 eq DIEA (Diisopropylethylamine).

-

Solvent: DMF (or NMP for better swelling).[6]

-

Time:

minutes (Double coupling is mandatory). -

Mechanism: HATU generates the OAt-active ester, which is more reactive and less prone to racemization than OBt esters.

Step 2: Capping

Perform an acetylation step (Acetic Anhydride/Pyridine) after coupling to terminate unreacted chains. This simplifies purification.

Step 3: Fmoc Deprotection

Standard 20% Piperidine in DMF (

-

Note: The bulky group does not hinder deprotection significantly.

Step 4: Coupling the Next Amino Acid (Residue

) to the

-Amine

This is the critical bottleneck. The nucleophile is a primary amine attached to a quaternary carbon.

-

Method A (Preferred): Microwave Assisted [6][8]

-

Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq TIC (Diisopropylcarbodiimide), 5.0 eq Oxyma Pure .

-

Conditions:

for 10 minutes (Microwave).

-

-

Method B (If Microwave unavailable): Acid Fluoride Activation

-

Reagents: Convert the incoming amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Mix: 4 eq Fmoc-AA-OH, 4 eq TFFH, 8 eq DIEA in DCM/DMF.

-

Time: Double couple, 2 hours each.

-

Why TFFH? Acid fluorides are smaller and more reactive than OAt/OBt esters, penetrating the steric shield of the quaternary center.

-

QC Check: The Kaiser test may yield false negatives due to sterics. Use Chloranil test or, preferably, micro-cleavage followed by HPLC/MS to verify coupling completion.

Post-Synthetic Modification: The Suzuki-Miyaura Handle

The 4-bromophenyl group allows for orthogonal functionalization on-resin before final cleavage. This enables the creation of libraries from a single peptide precursor.

Protocol C: On-Resin Suzuki Cross-Coupling

Pre-requisite: The N-terminus should be Fmoc-protected or acetylated to prevent Pd coordination to the free amine.

Reagents:

-

Catalyst:

(Tetrakis) or -

Boronic Acid: Aryl-B(OH)

(5.0 eq). -

Base:

Aqueous -

Solvent: DMF (degassed).

Procedure:

-

Degassing: Place resin in a reactor. Sparge DMF with Argon for 15 mins.

-

Mix: Dissolve Boronic Acid and Catalyst in DMF. Add to resin.[6][9][10]

-

Activate: Add the aqueous base.

-

Reaction: Heat to

for 4–12 hours under Argon atmosphere.-

Note: Use a sealed vessel or reflux condenser.

-

-

Wash: Wash extensively with DMF, Water, MeOH, and DCM to remove Palladium black.

-

Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to strip residual Pd.

-